molecular formula C18H19N5O2 B2377967 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 1448134-69-7

2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Cat. No.: B2377967
CAS No.: 1448134-69-7
M. Wt: 337.383
InChI Key: VBHFVUBYDUWSCB-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound that features a pyrimidine and imidazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling with a phenoxypropanamide derivative. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF), and catalysts like triethylamine (TEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and imidazole moieties are known to bind to active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide
  • N-Methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]nicotinamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is unique due to its specific combination of pyrimidine and imidazole moieties, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14(25-15-6-3-2-4-7-15)18(24)22-11-13-23-12-10-21-17(23)16-19-8-5-9-20-16/h2-10,12,14H,11,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHFVUBYDUWSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CN=C1C2=NC=CC=N2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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